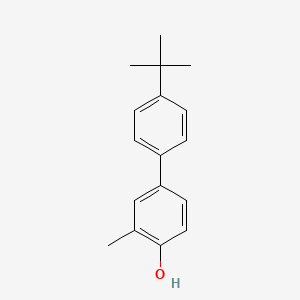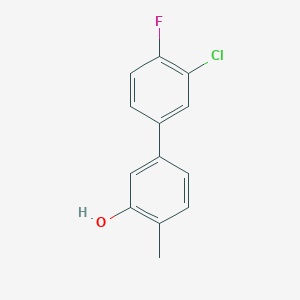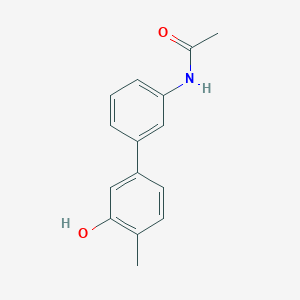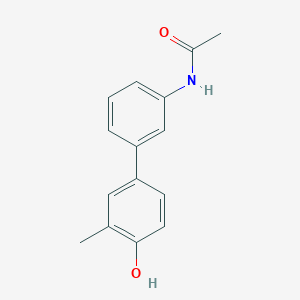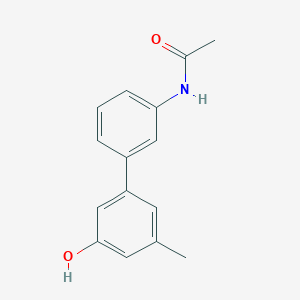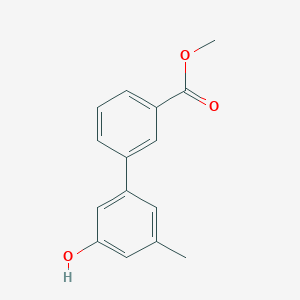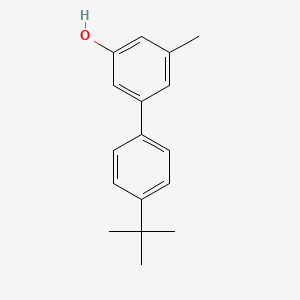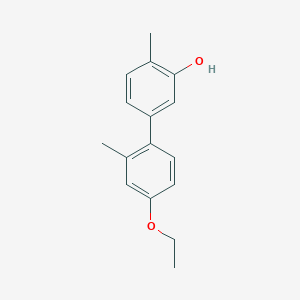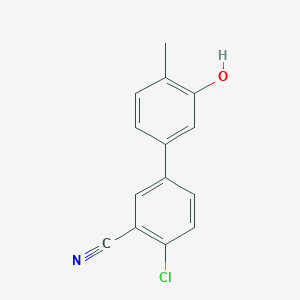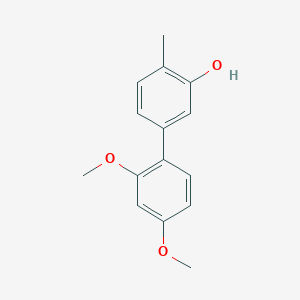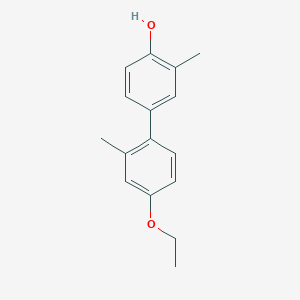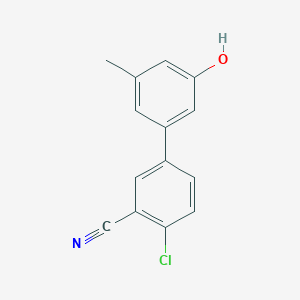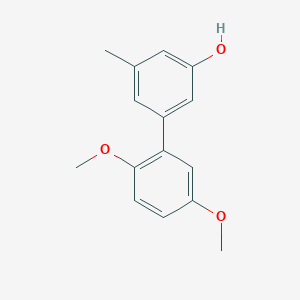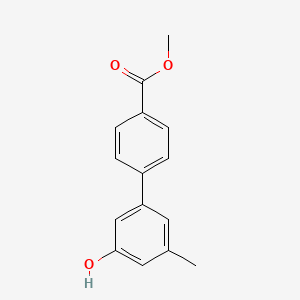
5-(4-Methoxycarbonylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxycarbonylphenyl)-3-methylphenol, also known as 4-methoxycarbonyl-5-(3-methylphenoxy)phenol or MCPM, is a phenolic compound with a wide range of applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. MCPM has been used in various scientific research studies and has been found to possess a number of beneficial properties.
Applications De Recherche Scientifique
MCPM has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. It has been found to possess anti-inflammatory and anti-oxidant properties, as well as antibacterial and antifungal activities. MCPM has been used in various scientific research studies, including studies on the effects of MCPM on cell viability, cell death, and cell proliferation. It has also been studied for its potential to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of MCPM is not yet fully understood. However, it is believed that MCPM exerts its effects by scavenging free radicals and reducing oxidative stress. It has also been suggested that MCPM may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MCPM has been found to possess anti-inflammatory and anti-oxidant properties, as well as antibacterial and antifungal activities. In addition, it has been shown to possess anti-cancer properties, and it has been found to inhibit the growth of cancer cells. MCPM has also been found to possess anti-allergic, anti-diabetic, and anti-hyperlipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MCPM in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, MCPM has been found to possess a number of beneficial properties, including anti-inflammatory and anti-oxidant properties, as well as antibacterial and antifungal activities.
However, there are also some limitations associated with the use of MCPM in laboratory experiments. For example, MCPM has been found to be relatively unstable in solution, and it has a limited solubility in water. Additionally, the exact mechanism of action of MCPM is not yet fully understood, which can make it difficult to accurately assess its effects.
Orientations Futures
There are a number of potential future directions for the use of MCPM. These include further research into its anti-inflammatory, anti-oxidant, and antimicrobial properties, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into the mechanism of action of MCPM could help to elucidate its exact effects and provide insights into its potential therapeutic applications. Additionally, research into the stability and solubility of MCPM could help to improve its efficacy and safety. Finally, further research into the safety and efficacy of MCPM in humans could help to determine its potential for use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MCPM involves the reaction of 4-methoxybenzaldehyde and 3-methylphenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 50-60°C, and the product is collected by filtration and then purified by recrystallization. The yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
methyl 4-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(9-14(16)8-10)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKDERXCZSCQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683898 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-11-2 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

